菲拉霉素

描述

Novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis.

Novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis; High Quality Biochemicals for Research Uses

科学研究应用

Medical Device Coatings

One of the most promising applications of Filastatin is as a pre-therapeutic coating for medical devices. Studies have shown that Filastatin significantly reduces the adhesion of C. albicans to materials commonly used in medical devices, such as:

| Material | Adhesion Reduction (%) |

|---|---|

| Bioactive Glass | 99.06% |

| Silicone | 77.27% |

| Dental Resin | 60.43% |

These results indicate that Filastatin can effectively prevent nosocomial infections associated with implanted devices by inhibiting fungal adhesion .

Inhibition of Biofilm Formation

Filastatin has been shown to inhibit biofilm formation not only on abiotic surfaces but also on human epithelial cells. In laboratory settings, when added to cultures, Filastatin reduced the number of C. albicans cells bound to polystyrene surfaces, demonstrating its potential as a prophylactic agent against biofilms .

In Vivo Studies

In vivo studies using Caenorhabditis elegans (C. elegans) models have provided insights into Filastatin's efficacy against fungal infections. Treatment with Filastatin resulted in a significant reduction in infection rates and extended the lifespan of infected nematodes . These findings underscore its potential for therapeutic use in clinical settings.

Safety Profile

Filastatin has been reported to be non-toxic to human cell lines under experimental conditions, making it a viable candidate for further development as an antifungal agent . This safety profile is crucial for its application in medical devices and potential therapeutic uses.

Broader Implications

The implications of using Filastatin extend beyond just C. albicans. Research indicates that it may also inhibit adhesion and biofilm formation by other pathogenic fungi such as Candida dubliniensis, Candida tropicalis, and Candida parapsilosis. This broad-spectrum efficacy suggests that Filastatin could be developed as a multi-target antifungal agent .

Case Studies

Study 1: Medical Device Coating

- Objective: To evaluate the effectiveness of Filastatin as a coating on silicone elastomers.

- Findings: Wild type C. albicans failed to form biofilms on surfaces treated with Filastatin, remaining dispersed instead.

Study 2: In Vivo Efficacy

- Objective: Assess the impact of Filastatin on C. elegans infected with C. albicans.

- Findings: A reduction of approximately 30% in infection rates was observed, along with increased survival rates among treated nematodes.

作用机制

Target of Action

Filastatin primarily targets the pathogenic fungus, Candida albicans . This fungus is responsible for common clinical conditions such as oral thrush and vaginitis, and can also lead to life-threatening systemic infections in immunocompromised patients . Filastatin inhibits the adhesion of C. albicans to host cells or implanted medical devices .

Mode of Action

Filastatin inhibits the adhesion of C. albicans to polystyrene and cultured human epithelial cells . It also inhibits the yeast-to-hyphal morphological transition, a critical process in the pathogenesis of C. albicans . Filastatin acts downstream of multiple signaling pathways .

Biochemical Pathways

Filastatin affects the pathways involved in the adhesion and morphogenesis of C. albicans . It inhibits the induction of the hyphal-specific HWP1 promoter, which is crucial for the yeast-to-hyphal transition . Filastatin may also play a role in disrupting the iron metabolism pathway, particularly through genes regulated through Hap43 and Rim101 .

Result of Action

Filastatin inhibits biofilm formation on silicone elastomers . Biofilms are communities of microorganisms that adhere to surfaces and are encased in a matrix of extracellular polymeric substances. They are highly resistant to antimicrobial agents and contribute to the persistence of infections . Filastatin also alters fungal morphology in a mouse mucosal infection assay .

Action Environment

The action of Filastatin can be influenced by environmental factors. For instance, it has been found that Filastatin can inhibit the adhesion of C. albicans to various biomaterials This suggests that the material properties of the environment can impact the efficacy of Filastatin

生化分析

Biochemical Properties

Filastatin has been shown to inhibit the adhesion of Candida albicans to polystyrene, a common material used in medical devices . It also inhibits the yeast-to-hyphal morphological transition, a key process in the pathogenesis of Candida albicans

Cellular Effects

Filastatin significantly inhibits the ability of Candida albicans to adhere to various biomaterials, including bioactive glass, silicone, and dental resin This suggests that Filastatin influences cell function by preventing the adhesion of Candida albicans to these surfaces

Molecular Mechanism

It has been suggested that Filastatin acts downstream of multiple signaling pathways . It inhibits the induction of the hyphal-specific HWP1 promoter, suggesting that it may interfere with gene expression

Temporal Effects in Laboratory Settings

One study suggests that the anti-adhesive properties of Filastatin are maintained when it is included in the preparation of silicone materials

生物活性

Filastatin is a small molecule compound identified for its significant antifungal properties, particularly against Candida albicans, a common opportunistic pathogen responsible for various infections. This article explores the biological activity of filastatin, focusing on its mechanisms of action, effects on fungal morphology, and potential clinical applications.

Filastatin exhibits its antifungal activity primarily through the inhibition of hyphal morphogenesis and biofilm formation. The compound acts on multiple signaling pathways involved in fungal growth and adhesion.

- Hyphal Inhibition : Filastatin effectively inhibits the transition from yeast to hyphal form in C. albicans, a critical step in its pathogenicity. Studies show that filastatin can block hyphal formation at concentrations greater than 2.5 µM, affecting the morphological changes induced by various stimuli, including nutrient-poor media and mammalian serum .

- Anti-Adhesion Properties : The compound significantly reduces the adhesion of C. albicans to abiotic surfaces. In experiments measuring the force of attachment, filastatin-treated cells exhibited a drastic reduction in adhesion force, comparable to non-adherent mutant strains . Time-course studies demonstrated that the anti-adhesion effect increases with exposure time, indicating a concentration and time-dependent response .

In Vitro Studies

A series of in vitro studies have highlighted the effectiveness of filastatin against C. albicans:

In Vivo Studies

Filastatin has also shown promising results in vivo:

- C. elegans Infection Model : In a study using C. elegans, filastatin treatment resulted in a 30% decrease in the number of nematodes exhibiting symptoms caused by C. albicans infection, alongside an extension of their lifespan post-infection .

- Mouse Model : Filastatin treatment in mice with vulvovaginal candidiasis resulted in predominance of yeast cells over hyphal forms, suggesting its efficacy in preventing severe infection manifestations .

Case Studies

- Prevention of Biofilm Formation : A study demonstrated that filastatin could prevent biofilm formation on surgical silicone elastomers, which is crucial for reducing nosocomial infections associated with implanted medical devices .

- Comparative Analysis with Other Compounds : Filastatin was compared with other antifungal agents and showed unique properties; while some compounds inhibited biofilm formation, they did not affect human cell binding as effectively as filastatin did .

属性

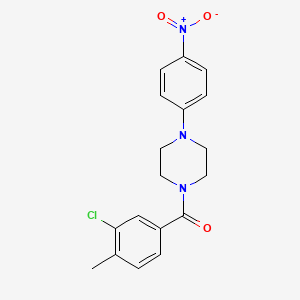

IUPAC Name |

(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECWWUOUHGWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431996-53-1 | |

| Record name | 431996-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。